molecular formula C38H67N15O11 B14221024 H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH CAS No. 826990-30-1

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH

Cat. No.: B14221024
CAS No.: 826990-30-1
M. Wt: 910.0 g/mol
InChI Key: JDQUXGSGRSWEAN-YFJYPRTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH is a synthetic peptide provided for research purposes. This compound features a sequence rich in basic amino acids, including multiple lysine (Lys) residues and a histidine (His), which may contribute to its overall charge and interaction with biological targets . Peptides with high lysine content are of significant interest in epigenetics, as lysine residues in histone proteins are primary sites for post-translational modifications such as methylation, which regulate DNA processes including replication, repair, and transcription . The presence of a histidine residue suggests potential metal-binding capabilities, as histidine side chains are known to coordinate metals like Cu²⁺, Ni²⁺, and Zn²⁺, which can be leveraged in the design of metallo-peptides . The sequence also contains polar residues like asparagine (Asn) and glutamine (Gln), which can influence the peptide's solubility and hydrogen-bonding capacity . Potential research applications for this peptide include serving as a substrate or inhibitor for enzymes like methyltransferases or deacetylases , as a building block in protein engineering to create specific functionalities , or as a model compound in structural studies to investigate the role of capping motifs in stabilizing secondary structures like alpha-helices . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

826990-30-1

Molecular Formula

C38H67N15O11

Molecular Weight

910.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H67N15O11/c1-21(48-36(61)28(17-30(44)55)53-33(58)23(42)8-2-5-13-39)32(57)52-27(16-22-18-45-20-47-22)37(62)51-25(10-4-7-15-41)35(60)50-24(9-3-6-14-40)34(59)46-19-31(56)49-26(38(63)64)11-12-29(43)54/h18,20-21,23-28H,2-17,19,39-42H2,1H3,(H2,43,54)(H2,44,55)(H,45,47)(H,46,59)(H,48,61)(H,49,56)(H,50,60)(H,51,62)(H,52,57)(H,53,58)(H,63,64)/t21-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

JDQUXGSGRSWEAN-YFJYPRTLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The peptide sequence H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH has a molecular formula of $$ \text{C}{38}\text{H}{67}\text{N}{15}\text{O}{11} $$ and a molecular weight of 910.0 g/mol. Its primary structure includes:

  • Lysine (Lys) : Three residues at positions 1, 5, and 6, contributing positive charge and potential for post-translational modifications.
  • Asparagine (Asn) : Position 2, with a carboxamide side chain influencing solubility.
  • Histidine (His) : Position 4, offering metal-binding capabilities.
  • Glutamine (Gln) : Position 9, enhancing stability through hydrogen bonding.

The peptide’s physicochemical properties, such as isoelectric point (predicted $$ pI \approx 10.2 $$) and solubility in aqueous buffers, are critical for synthesis and purification.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

SPPS begins with the covalent attachment of the C-terminal amino acid (glutamine) to a solid support. The rink amide resin is preferred for amide-terminated peptides, as demonstrated in the synthesis of acetylated-CAG. Key parameters include:

  • Substitution level : 0.4–0.7 mmol/g to minimize steric hindrance.
  • Swelling : Pre-treatment with dimethylformamide (DMF) for 1 hour to ensure resin accessibility.

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is removed using 20% piperidine in DMF (2 × 5 min). This step exposes the α-amino group for subsequent coupling. Side reactions, such as aspartimide formation at asparagine residues, are mitigated by adding 0.1 M hydroxybenzotriazole (HOBt) to the deprotection solution.

Amino Acid Coupling

Each residue is coupled sequentially from C- to N-terminus using the following protocol:

  • Activation : 3 equivalents of Fmoc-protected amino acid, 3 equivalents of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and 6 equivalents of $$ N,N $$-diisopropylethylamine (DIPEA) in DMF.
  • Reaction time : 45–90 minutes under nitrogen agitation.
  • Monitoring : Kaiser test to confirm free amine depletion.

Challenges with lysine residues :

  • Orthogonal protection : The ε-amino groups of lysines at positions 1, 5, and 6 require temporary protection with tert-butoxycarbonyl (Boc) or alloc groups to prevent branching.
  • Coupling efficiency : Multiple lysines increase the risk of incomplete reactions, necessitating double couplings (2 × 45 min) for residues 5 and 6.

Side-Chain Deprotection and Cleavage

After chain assembly, the peptide is cleaved from the resin using 95% trifluoroacetic acid (TFA) with scavengers:

  • Scavenger system : 2.5% water, 2.5% triisopropylsilane (TIPS), and 2.5% 1,2-ethanedithiol (EDT) to prevent cation-mediated side reactions.
  • Reaction time : 2–3 hours at room temperature.

Solution-Phase Synthesis for Challenging Segments

Fragment Condensation

For the His-Lys-Lys-Gly-Gln segment (positions 4–9), fragment condensation in solution is employed to improve yield:

  • Fragment synthesis : Synthesize H-His-Lys(Boc)-Lys(Boc)-Gly-Gln-OtBu via SPPS.
  • Global deprotection : Remove Boc and OtBu groups with TFA.
  • Coupling : Combine with H-Lys-Asn-Ala-OH using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in dichloromethane (DCM).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 μm, 250 × 4.6 mm.
  • Gradient : 5–50% acetonitrile in 0.1% TFA over 45 minutes.
  • Purity target : ≥95% as assessed by UV detection at 220 nm.

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular ion at $$ m/z $$ 910.5 [M+H]⁺.

Synthetic Challenges and Optimizations

Aggregation Mitigation

The hydrophobic stretch Ala-His-Lys (positions 3–5) promotes β-sheet formation, leading to incomplete couplings. Strategies include:

  • Pseudoproline dipeptides : Incorporate Thr-Ser(ψ⁴⁵) pseudoproline between Asn and Ala to disrupt secondary structures.
  • Elevated temperature : Perform couplings at 40°C in DMF.

Lysine Side-Chain Reactivity

Unprotected ε-amines during coupling result in deletion sequences. A Boc-Alloc hybrid strategy is applied:

  • Boc for Lys¹ and Lys⁶ : Stable under SPPS conditions.
  • Alloc for Lys⁵ : Removed with tetrakis(triphenylphosphine)palladium(0) before final cleavage.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the histidine and lysine residues.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For instance, it may influence cellular signaling pathways, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lysine-Rich Peptides

LYS-LYS-LYS ()
Parameter LYS-LYS-LYS H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH
Sequence Homotrimer (Lys³) Heteromeric (Lys³, His, Asn, Gln, etc.)
Molecular weight ~438 Da (C₁₈H₃₉N₉O₄) ~1,050–1,100 Da (estimated)
Charge (pH 7) +3 +2 to +3 (due to His neutralization)
Applications Antimicrobial studies, drug delivery Hypothesized roles in signaling or metal binding

Histidine-Containing Peptides

H-GLY-GLY-HIS-OH ()
Parameter H-GLY-GLY-HIS-OH Target Peptide
Sequence Tripeptide (Gly-Gly-His) Nonapeptide with His at position 4
Molecular weight 269.26 Da ~10x larger
Function Copper-binding peptide Potential metal coordination via His
Solubility High (polar residues) Moderate (balanced by Lys and Gln)

H-GLY-GLY-HIS-OH is a well-characterized copper chelator, whereas the target peptide’s His residue may serve a similar role in larger systems, such as enzyme mimics or biosensors .

Glutamine- and Asparagine-Rich Peptides

H-ALA-ASP-SER-ASP-GLY-LYS-OH ()
Parameter H-ALA-ASP-SER-ASP-GLY-LYS-OH Target Peptide
Sequence Hexapeptide with Asp/Asn Nonapeptide with Asn and Gln
Charge (pH 7) -1 (acidic Asp residues) +2 to +3 (basic Lys residues)
PSA 329.67 Ų ~400–450 Ų (estimated)
Applications Immune modulation Hypothesized stability in aqueous environments

The target peptide’s Asn and Gln residues enhance hydrophilicity and hydrogen-bonding capacity, similar to H-ALA-ASP-SER-ASP-GLY-LYS-OH, but its cationic charge may favor interactions with nucleic acids or membranes .

Glycine/Alanine-Rich Peptides

H-Gly-Gly-Ala-Gly-OH ()
Parameter H-Gly-Gly-Ala-Gly-OH Target Peptide
Sequence Tetrapeptide (Gly³, Ala) Includes Gly and Ala in positions 7 and 3
Molecular weight 260.25 Da ~4x larger
Flexibility High (small residues) Moderate (constrained by larger residues)

The target peptide’s Gly residues (positions 7 and 8) may confer conformational flexibility, akin to H-Gly-Gly-Ala-Gly-OH, but its larger size likely restricts motion compared to smaller peptides .

Limitations and Contradictions in Evidence

  • No direct data on the target peptide’s synthesis, stability, or bioactivity.
  • Charge predictions vary due to His’s pKa (~6.0), leading to discrepancies in net charge calculations (+2 vs. +3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.